molecular formula C15H14N2O4S B5535981 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide

Cat. No.: B5535981
M. Wt: 318.3 g/mol
InChI Key: JERUAEHSMQSGHA-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in many bioactive molecules, and a sulfonamide group, which is a common pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide typically involves a multi-step process. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-phenylmethanesulfonamide in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide is unique due to the combination of the benzodioxole and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-22(19,10-12-4-2-1-3-5-12)17-16-9-13-6-7-14-15(8-13)21-11-20-14/h1-9,17H,10-11H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERUAEHSMQSGHA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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